molecular formula C21H19NO3S2 B11687097 1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol

1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol

Cat. No.: B11687097
M. Wt: 397.5 g/mol
InChI Key: ZBRJMMQHPOMZSY-UHFFFAOYSA-N
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Description

1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system and a nitronaphthalenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol typically involves multi-step organic reactions. The initial step often includes the formation of the benzodithiepin ring system through a cyclization reaction. Subsequent steps involve the introduction of the nitro group and the naphthalenol moiety under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, nitrating agents, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes. The benzodithiepin ring system may also interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-2-naphthol: Similar structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-methoxyphenol: Contains a methoxy group instead of a nitro group, leading to variations in its chemical and physical properties.

Uniqueness

1-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol is unique due to the presence of both the benzodithiepin ring system and the nitronaphthalenol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19NO3S2

Molecular Weight

397.5 g/mol

IUPAC Name

1-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-nitronaphthalen-2-ol

InChI

InChI=1S/C21H19NO3S2/c1-12-7-15-10-26-21(27-11-16(15)8-13(12)2)20-18-5-4-17(22(24)25)9-14(18)3-6-19(20)23/h3-9,21,23H,10-11H2,1-2H3

InChI Key

ZBRJMMQHPOMZSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O)C=C1C

Origin of Product

United States

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